

# comparing MAX-10181 to other small-molecule PD-L1 inhibitors

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A Comprehensive Comparison of MAX-10181 and Other Small-Molecule PD-L1 Inhibitors

For researchers and drug development professionals, the landscape of cancer immunotherapy is rapidly evolving, with a growing interest in small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) axis. These molecules offer potential advantages over monoclonal antibodies, including oral bioavailability and better tumor penetration. This guide provides a detailed comparison of MAX-10181, a promising oral PD-L1 inhibitor, with other notable small-molecule inhibitors in preclinical and clinical development.

# **Executive Summary**

MAX-10181 is an orally active small-molecule PD-L1 inhibitor that has demonstrated comparable efficacy to the approved antibody drug durvalumab in preclinical models.[1] This guide compares MAX-10181 with other key small-molecule PD-L1 inhibitors: INCB086550, BMS-986189, JBI-2174, and GS-4224 (evixapodlin). The comparison focuses on their mechanism of action, in vitro potency, pharmacokinetic profiles, and in vivo efficacy. Additionally, a brief overview of CCX872, a CCR2 inhibitor used in combination with PD-1/PD-L1 blockade, is provided to contextualize combination therapy approaches.

### **Data Presentation**



Table 1: In Vitro Potency of Small-Molecule PD-L1

**Inhibitors** 

Compound	Target	Assay Type	IC50 (nM)	Reference
MAX-10181	PD-L1	Binding Assay	18	[2]
INCB086550	PD-L1	HTRF Assay	3.1 (human)	
BMS-986189	PD-L1	Binding Assay	1.03	[3][4]
JBI-2174	PD-L1	TR-FRET Assay	~1	[4]
GS-4224 (evixapodlin)	PD-L1	NFAT-LUC Assay	103	[5]

**Table 2: Preclinical Pharmacokinetic Profiles of Small-**

**Molecule PD-L1 Inhibitors** 

Compound	Species	Oral Bioavailability (F%)	Key Parameters	Reference
MAX-10181	Mice	Orally Active (Specific % not available)	Demonstrated in vivo efficacy with oral dosing.	[1]
INCB086550	Human	Orally Bioavailable	Phase 1 clinical trial initiated.	[6]
BMS-986189	Not applicable (Peptide)	Administered subcutaneously in preclinical studies.	Maintained target engagement over 24 hours.	[3][7]
JBI-2174	Preclinical Species	Excellent	Sustained brain exposure.	[4][7]
GS-4224 (evixapodlin)	Rat, Dog, Monkey	29% (Rat), 68% (Dog), 41% (Monkey)	t1/2: 9-10.7 h	[5]



# **Mechanism of Action**

Small-molecule PD-L1 inhibitors primarily function by disrupting the interaction between PD-1 and PD-L1, thereby restoring T-cell-mediated anti-tumor immunity. However, they can employ different molecular mechanisms to achieve this.

- MAX-10181: Functions as a direct binding inhibitor of the PD-1/PD-L1 interaction.[2]
- INCB086550: This inhibitor induces the dimerization and subsequent internalization of PD-L1 on the cell surface. This removes PD-L1 from the cell membrane, preventing its interaction with PD-1 on T-cells.[8][9]
- BMS-986189: As a macrocyclic peptide, it directly antagonizes the PD-1/PD-L1 interaction with high affinity.[3][5]
- JBI-2174 & GS-4224 (evixapodlin): These compounds also induce the dimerization of PD-L1, a mechanism shared with INCB086550, leading to the blockage of the PD-1/PD-L1 interaction.[4][10]

# **In Vivo Efficacy**

Preclinical animal models are crucial for evaluating the anti-tumor activity of these inhibitors.

- MAX-10181: In a human PD-L1 knock-in MC38 cell line model in human PD-1 knock-in mice, orally administered MAX-10181 showed tumor growth inhibition comparable to the antibody drug durvalumab.[1]
- INCB086550: Demonstrated robust anti-tumor efficacy in various models, including MDA-MB-231 human breast cancer xenografts in humanized mice, where it reduced tumor growth.
   [11]
- BMS-986189: A single subcutaneous dose of 2 mg/kg significantly inhibited the signal in an L2987 human lung carcinoma xenograft model, indicating target engagement.[3][7]
- JBI-2174: Showed comparable efficacy to atezolizumab in syngeneic (4T1, CT-26) and partially humanized (MC-38/hPD-L1) models. It also demonstrated a significant survival increase in a mouse glioma orthotopic model.[4]



 GS-4224 (evixapodlin): At a dose of 25 mg/kg, it suppressed tumor growth in a human PD-L1-expressing MC38 mouse tumor model, with efficacy similar to atezolizumab.[5]

# **Combination Therapy Spotlight: CCX872**

CCX872 is an inhibitor of the C-C chemokine receptor 2 (CCR2). In the tumor microenvironment, the CCL2-CCR2 signaling axis is involved in the recruitment of immunosuppressive myeloid cells. By blocking this pathway, CCX872 can alter the tumor microenvironment to be more favorable for an anti-tumor immune response. Clinical and preclinical studies have shown that combining a CCR2 inhibitor like CCX872 with PD-1/PD-L1 blockade can enhance the efficacy of immunotherapy, particularly in tumors that are resistant to checkpoint inhibitors alone.[9][12]

# Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This protocol is a representative method for determining the in vitro potency of small-molecule inhibitors in disrupting the PD-1/PD-L1 interaction.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds.

#### Materials:

- Recombinant human PD-1 and PD-L1 proteins
- HTRF assay buffer
- Anti-tag antibodies labeled with HTRF donor (e.g., Europium cryptate) and acceptor (e.g.,
   d2)
- Test compounds (e.g., MAX-10181, INCB086550)
- 384-well low-volume white plates
- · HTRF-compatible plate reader



#### Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add the recombinant human PD-1 and PD-L1 proteins to the wells.
- Add the HTRF donor- and acceptor-labeled anti-tag antibodies.
- Incubate the plate at room temperature for a specified period (e.g., 1-3 hours), protected from light.
- Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
- Calculate the HTRF ratio (acceptor signal / donor signal) and plot the values against the compound concentration to determine the IC50.

# In Vivo Tumor Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of small-molecule PD-L1 inhibitors.

Objective: To evaluate the tumor growth inhibition by test compounds in a mouse model.

Animal Model: Immunodeficient mice (e.g., NOD-scid gamma mice) or humanized mice.

Cell Lines: Human cancer cell lines expressing PD-L1 (e.g., MC38-hPD-L1, MDA-MB-231, L2987).

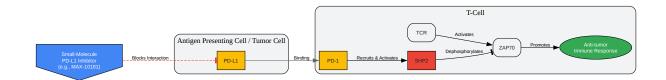
#### Procedure:

- Culture the selected cancer cell line under standard conditions.
- Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of the mice.



- Monitor tumor growth regularly by measuring tumor volume with calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test compound (e.g., MAX-10181 orally) or vehicle control according to the specified dosing schedule and route.
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

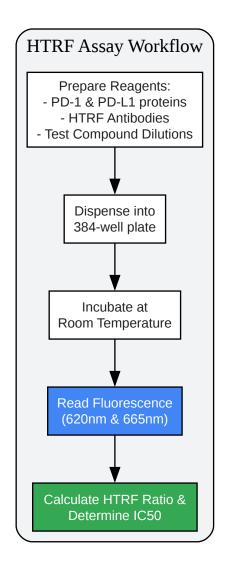
## **Visualizations**



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Caption: PD-1/PD-L1 signaling pathway and inhibitor action.

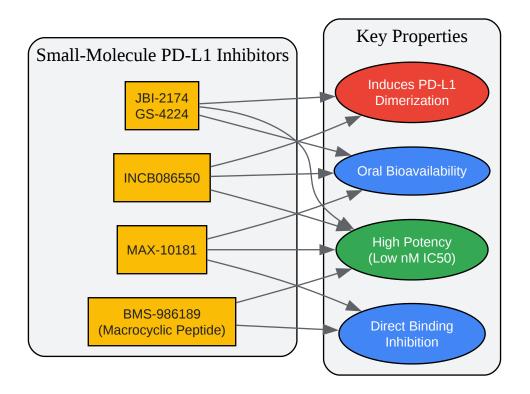




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Caption: Homogeneous Time-Resolved Fluorescence (HTRF) assay workflow.





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Caption: Logical relationship of key properties of PD-L1 inhibitors.

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